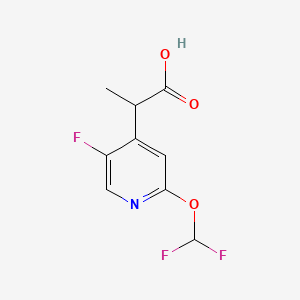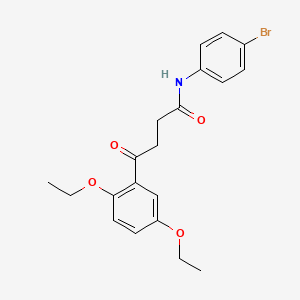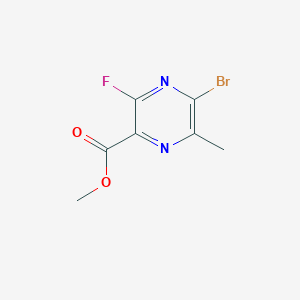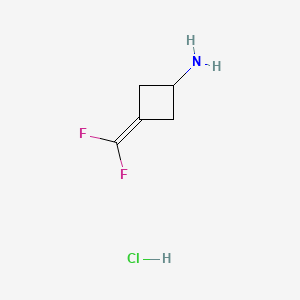
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a thiocyanate group attached to an ethyl chain, and two dimethyl ester groups at the 3 and 5 positions of the dihydropyridine ring. Dihydropyridines are known for their biological activity, particularly in the field of cardiovascular medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethyl-4-(1-hydroxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Thiocyanation Reaction: The hydroxyethyl group is then converted to a thiocyanatoethyl group using thiocyanate reagents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines or thiols.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in cardiovascular therapies, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with calcium channels, similar to other dihydropyridines, leading to vasodilation and reduced blood pressure.
Pathways Involved: The inhibition of calcium influx into cells, which affects various physiological processes such as muscle contraction and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Nifedipine: A well-known dihydropyridine used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to other dihydropyridines.
Eigenschaften
CAS-Nummer |
69891-54-9 |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-7-10(13(17)19-4)12(9(3)21-6-15)11(8(2)16-7)14(18)20-5/h9,12,16H,1-5H3 |
InChI-Schlüssel |
NMOHAMWFNUPQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)SC#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



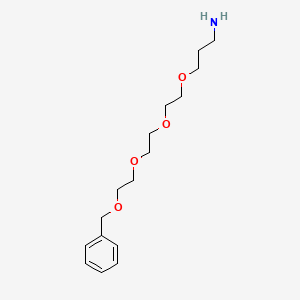
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
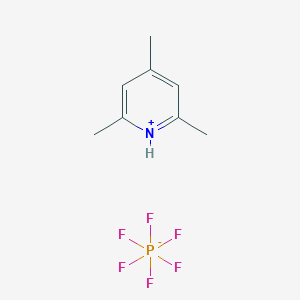

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
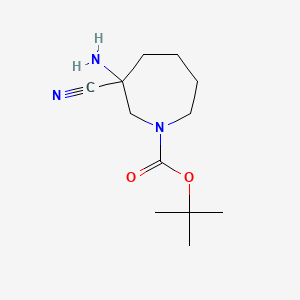

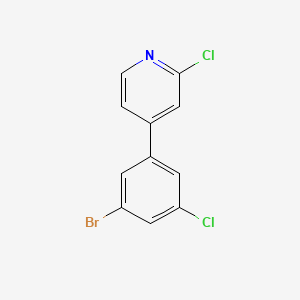
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
